

An In-Depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)anthracene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)anthracene

Cat. No.: B1586659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)anthracene is a derivative of the polycyclic aromatic hydrocarbon, anthracene. The introduction of a hydroxymethyl group to the anthracene core imparts specific chemical reactivity and physical characteristics that are of significant interest in medicinal chemistry and materials science. Anthracene derivatives have been explored for their applications in drug development, leveraging their unique structural and fluorescent properties. [1][2] A thorough understanding of the physical properties of **2-(hydroxymethyl)anthracene** is paramount for its application in these fields, influencing aspects from synthesis and purification to formulation and biological activity.

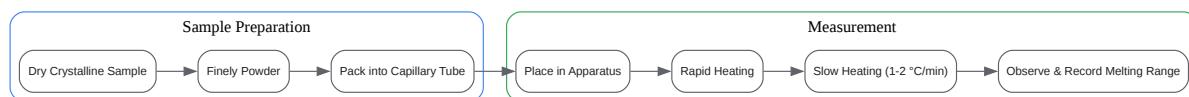
This technical guide provides a comprehensive overview of the core physical properties of **2-(hydroxymethyl)anthracene**. Where experimental data is available, it is presented and contextualized. In instances where specific data for the 2-isomer is not publicly available, this guide details the authoritative experimental protocols for their determination, providing researchers with the necessary framework for in-house characterization. For comparative purposes, data for the isomeric 9-(hydroxymethyl)anthracene will be referenced where appropriate, highlighting the impact of substituent positioning on the physical properties of the anthracene scaffold.

Molecular and General Properties

Property	Value/Description	Source(s)
Chemical Name	2-(Hydroxymethyl)anthracene	
Synonyms	2-Anthracenemethanol, 2-Anthrylmethanol	
CAS Number	22863-82-7	[3]
Molecular Formula	C ₁₅ H ₁₂ O	[3]
Molecular Weight	208.26 g/mol	[3]
Appearance	Light yellow to yellow to orange powder/crystal	

Thermal Properties

Melting Point


The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting point range. The experimentally determined melting point for **2-(hydroxymethyl)anthracene** is reported to be in the range of 221.0 to 227.0 °C.

Causality Behind Experimental Choices: The determination of a melting point relies on the precise measurement of the temperature at which the solid and liquid phases of a substance are in equilibrium. A capillary melting point apparatus is a standard and reliable method for this determination. The sample is heated slowly to ensure thermal equilibrium throughout the sample, allowing for an accurate observation of the melting range.

A standard method for determining the melting point of a crystalline organic compound involves the use of a capillary melting point apparatus.[\[4\]](#)

- **Sample Preparation:** A small amount of the dry, crystalline **2-(hydroxymethyl)anthracene** is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.

- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination

Boiling Point

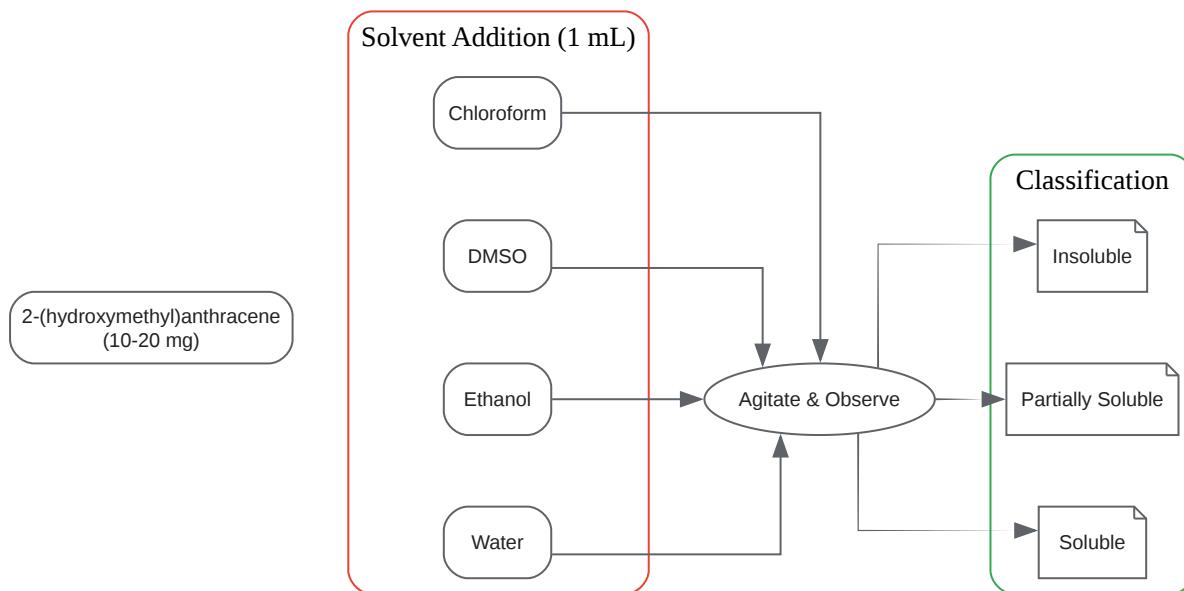
An experimental boiling point for **2-(hydroxymethyl)anthracene** is not readily available in the literature. A predicted boiling point of 423.4 ± 14.0 °C has been reported.[3] It is important to note that this is a computational prediction and should be confirmed by experimental data. The high boiling point is expected for a molecule of this size and aromaticity.

Causality Behind Experimental Choices: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling-point compounds, distillation under reduced pressure is often necessary to prevent decomposition. The Thiele tube method is a convenient micro-scale technique for boiling point determination that requires a small amount of sample.[5][6]

- **Sample Preparation:** A small amount (0.5-1 mL) of liquid **2-(hydroxymethyl)anthracene** (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).

- Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.
- Observation: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[6]

Solubility Profile


Specific solubility data for **2-(hydroxymethyl)anthracene** in common laboratory solvents is not widely published. Based on its structure, a qualitative prediction of its solubility can be made. The large, nonpolar anthracene core suggests poor solubility in water. The presence of the polar hydroxymethyl group may impart some solubility in polar organic solvents like ethanol and DMSO. Its solubility in nonpolar solvents like chloroform is also likely.

Causality Behind Experimental Choices: The principle of "like dissolves like" is the guiding factor in solubility. The polarity of the solvent relative to the solute determines the extent of dissolution. A systematic approach, starting with a range of solvents with varying polarities, is the most effective way to determine the solubility profile of a compound.

A general procedure for determining the qualitative solubility of an organic compound involves testing its solubility in a series of common solvents.

- Solvent Selection: A range of solvents with varying polarities should be chosen, for example:
 - Water (highly polar, protic)
 - Ethanol (polar, protic)
 - Dimethyl sulfoxide (DMSO) (polar, aprotic)
 - Chloroform (less polar)
- Procedure:
 - To a small test tube, add approximately 10-20 mg of **2-(hydroxymethyl)anthracene**.
 - Add 1 mL of the chosen solvent in small portions, agitating the mixture after each addition.

- Observe whether the solid dissolves completely.
- The compound is classified as "soluble," "partially soluble," or "insoluble" in that solvent.

[Click to download full resolution via product page](#)

Qualitative Solubility Determination Workflow

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of **2-(hydroxymethyl)anthracene**.

UV-Visible Spectroscopy

Polycyclic aromatic hydrocarbons like anthracene and its derivatives exhibit characteristic UV-Vis absorption spectra.^[7] The absorption maxima are due to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic system. The position of the hydroxymethyl group can influence the electronic distribution and thus the absorption spectrum. The UV-Vis spectrum of anthracene in ethanol shows absorption maxima at approximately 255 nm, 286 nm, and 375

nm.[7] It is expected that **2-(hydroxymethyl)anthracene** will have a similar spectrum, possibly with slight shifts in the absorption maxima.

- Sample Preparation: A dilute solution of **2-(hydroxymethyl)anthracene** is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the absorption maxima.
- Instrument Setup: A UV-Vis spectrophotometer is calibrated with a blank solvent cuvette.
- Measurement: The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-500 nm). The wavelengths of maximum absorbance (λ_{max}) are identified.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] For **2-(hydroxymethyl)anthracene**, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretch, C-H stretches and bends of the aromatic and methylene groups, and C=C stretching of the aromatic rings.

Expected Characteristic IR Absorptions:

Functional Group	Wavenumber (cm^{-1})
O-H Stretch (alcohol)	3200-3600 (broad)
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic)	2850-3000
C=C Stretch (aromatic)	1450-1600
C-O Stretch (alcohol)	1000-1260
C-H Bending (aromatic)	675-900

For comparison, the IR spectrum of the parent compound, anthracene, is well-documented and can be used as a reference.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.[\[10\]](#) Both ^1H and ^{13}C NMR are crucial for the characterization of **2-(hydroxymethyl)anthracene**.

- ^1H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the anthracene ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of a 2-substituted anthracene. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.
- ^{13}C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic carbons and the methylene carbon of the hydroxymethyl group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH , CH_2 , and CH_3 groups.

While specific, experimentally verified NMR data for **2-(hydroxymethyl)anthracene** is not readily available in the searched literature, data for related anthracene derivatives can provide an indication of the expected chemical shifts.[\[11\]](#)

- Sample Preparation: A small amount (5-10 mg) of **2-(hydroxymethyl)anthracene** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve high resolution.
- Data Acquisition: ^1H , ^{13}C , and other relevant NMR experiments (e.g., COSY, HSQC, HMBC) are performed.
- Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak.[\[12\]](#)

Crystal Structure

A definitive crystal structure for **2-(hydroxymethyl)anthracene** has not been identified in the public domain. However, the crystal structure of the isomeric 9-anthracenemethanol has been determined and is available in the Cambridge Structural Database (CSD).^[13] X-ray crystallography provides precise information about bond lengths, bond angles, and the packing of molecules in the solid state. Obtaining the crystal structure of **2-(hydroxymethyl)anthracene** would provide invaluable insight into its solid-state properties and intermolecular interactions.

Conclusion

This technical guide has synthesized the available information on the physical properties of **2-(hydroxymethyl)anthracene** and provided a framework for the experimental determination of its key characteristics. While some fundamental data such as melting point and appearance are known, a comprehensive experimental characterization of its boiling point, solubility, and spectroscopic properties would be a valuable contribution to the scientific literature. The protocols outlined herein provide a clear path for researchers to obtain this data, enabling a more complete understanding of this important anthracene derivative and facilitating its application in drug discovery and materials science.

References

- PubChem. (n.d.). 2-Anthracenemethanol. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(Hydroxymethyl)anthraquinone. National Center for Biotechnology Information.
- PubChem. (n.d.). 9-Anthracenemethanol. National Center for Biotechnology Information.
- ResearchGate. (n.d.). ¹H NMR spectra of anthracen-9-ylmethyl....
- MDPI. (2021). Photophysical Properties of Anthracene Derivatives.
- Tutorsglobe.com. (n.d.). Determination of Boiling Point of Hydrocarbons, Chemistry tutorial.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.
- University of Calgary. (n.d.). Micro-boiling point measurement.
- ResearchGate. (n.d.). UV-vis (left) and fluorescence (right) spectra of anthracene A....
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- NASA Ames Research Center. (n.d.). Anthracene Spectra.
- ResearchGate. (n.d.). UV light absorption spectra of anthracene (a) and photodimerized....
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- ResearchGate. (n.d.). The Details of Anthracene Solubility in Binary Solvent Mixtures.
- Royal Society of Chemistry. (n.d.). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. *Journal of Materials Chemistry B*.
- MDPI. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives.
- ResearchGate. (n.d.). Solubilities of anthracene at various ethanol concentrations.
- PhotochemCAD. (n.d.). Anthracene.
- ResearchGate. (n.d.). Variations of UV-Vis absorption spectra due to anthracene....
- Royal Society of Chemistry. (n.d.). π -extended anthracenes as sensitive probes for mechanical stress. *Chemical Science*.
- ResearchGate. (n.d.). a) FT-IR spectra of (1) pure anthracene, (2) An-MNP1 (non-washed), (3)....
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- ResearchGate. (2025, August 6). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
- ResearchGate. (2021, May 28). How can I dissolve anthracene and prepare the dilutions without using Ethanol or any type pf alcohols or with a tiny amount of ethanol not exceed 1%?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - *Journal of Materials Chemistry B* (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. guidechem.com [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. tutorsglobe.com [tutorsglobe.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. Anthracene Spectra [astrochemistry.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. 9-Anthracenemethanol | C15H12O | CID 73848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)anthracene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586659#physical-properties-of-2-hydroxymethyl-anthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com